molecular formula C17H34O10 B8098527 HO-Peg7-CH2CH2cooh

HO-Peg7-CH2CH2cooh

Cat. No.: B8098527
M. Wt: 398.4 g/mol
InChI Key: PXUMKMYMVWWYOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts such as potassium hydroxide and temperatures ranging from 60°C to 80°C.

Industrial Production Methods: In industrial settings, the production of HO-Peg7-CH2CH2cooh is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the polymerization of ethylene oxide in the presence of a catalyst, followed by functionalization with carboxylic acid groups.

Chemical Reactions Analysis

Types of Reactions: HO-Peg7-CH2CH2cooh undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: HO-Peg7-CH2CH2cooh is used as a linker in the synthesis of complex molecules, including PROTACs (proteolysis-targeting chimeras), which are used in targeted protein degradation .

Biology: In biological research, this compound is used to modify proteins and peptides to enhance their solubility and stability. It is also employed in the development of drug delivery systems .

Medicine: this compound is utilized in the formulation of PEGylated drugs, which have improved pharmacokinetics and reduced immunogenicity. It is also used in the development of hydrogels for tissue engineering .

Industry: In industrial applications, this compound is used as a surfactant and emulsifier in various formulations. It is also employed in the production of cosmetics and personal care products .

Mechanism of Action

The mechanism of action of HO-Peg7-CH2CH2cooh involves its ability to form hydrogen bonds with water molecules, enhancing the solubility and stability of the compounds it is attached to. This property is particularly useful in drug delivery systems, where it helps to improve the bioavailability and therapeutic efficacy of drugs . The compound can also interact with proteins and nucleic acids, facilitating their transport and delivery within biological systems .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O10/c18-2-4-22-6-8-24-10-12-26-14-16-27-15-13-25-11-9-23-7-5-21-3-1-17(19)20/h18H,1-16H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUMKMYMVWWYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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